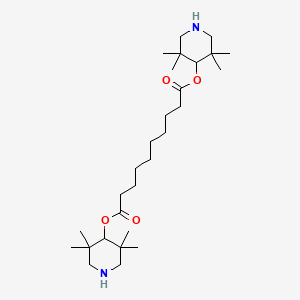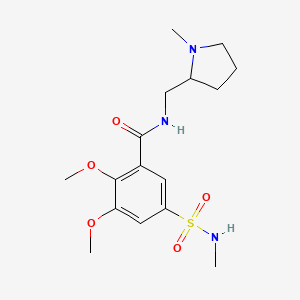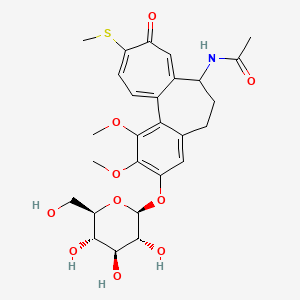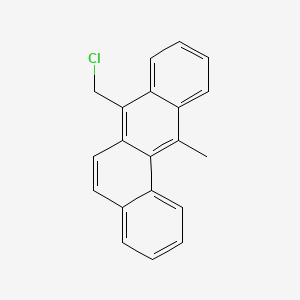
3-(2,3-dihydroxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydroxyphenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a dihydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 3-(2,3-dihydroxyphenyl)butanoic acid involves an aldol condensation reaction between 2,3-dihydroxybenzaldehyde and butanoic acid. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to facilitate the formation of the desired product.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,3-dihydroxybenzene with butanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 3-(2,3-Dihydroxyphenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinones or carboxylic acids.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
-
Substitution: : The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions. For example, nitration using nitric acid or sulfonation using sulfuric acid can introduce nitro or sulfonic groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2,3-dihydroxyphenyl)butanoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of dihydroxy groups on the phenyl ring suggests it could scavenge free radicals, thereby protecting cells from oxidative stress.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(2,3-dihydroxyphenyl)butanoic acid exerts its effects is primarily through its antioxidant activity. The dihydroxy groups on the phenyl ring can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another compound with dihydroxy groups on the phenyl ring, known for its role as a dopamine metabolite.
2,3-Dihydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the phenyl ring.
4-Hydroxyphenylacetic acid: Contains a single hydroxyl group on the phenyl ring and is used in various biochemical applications.
Uniqueness
3-(2,3-Dihydroxyphenyl)butanoic acid is unique due to the presence of both a butanoic acid moiety and dihydroxy groups on the phenyl ring
Eigenschaften
CAS-Nummer |
83801-01-8 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
3-(2,3-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(5-9(12)13)7-3-2-4-8(11)10(7)14/h2-4,6,11,14H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZMUTWNYECYKYQF-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)O)O |
Kanonische SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)O)O |
Synonyme |
2,3-DHPB 2,3-dihydroxyphenylbutyrate 3-(2,3-dihydroxyphenyl)butyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-butyl N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate](/img/structure/B1209051.png)

